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Abstract
This technical guide provides an in-depth overview of 2-(4-chlorophenyl)ethanol, a versatile

precursor in organic synthesis. The document details its physicochemical properties, synthesis

methodologies, and key chemical transformations, including oxidation, esterification, and

etherification. Emphasis is placed on its role as a crucial intermediate in the development of

pharmaceuticals and agrochemicals. This guide consolidates quantitative data into structured

tables, provides detailed experimental protocols for pivotal reactions, and utilizes visualizations

to illustrate synthetic pathways, serving as a comprehensive resource for professionals in

chemical research and drug development.

Introduction
2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an aromatic primary

alcohol that serves as a significant building block in the synthesis of a variety of more complex

organic molecules.[1] Its structure, featuring a reactive hydroxyl group and a chlorinated phenyl

ring, allows for a diverse range of chemical modifications. The presence of the chlorine atom at

the para position influences the reactivity of both the aromatic ring and the ethyl alcohol moiety,

making it a precursor of interest in the synthesis of pharmaceuticals and agrochemicals.[1]

While its isomer, 1-(4-chlorophenyl)ethanol, is a well-known chiral precursor in the synthesis of

prominent antihistamines like Cetirizine and Loratadine, 2-(4-chlorophenyl)ethanol also plays

a crucial role in the creation of other significant commercial compounds.[2] This guide will focus
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on the synthesis, properties, and key reactions of 2-(4-chlorophenyl)ethanol as a precursor in

organic synthesis.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2-(4-
chlorophenyl)ethanol is essential for its application in synthesis, enabling proper handling,

reaction monitoring, and structural confirmation of its derivatives.

Physical Properties
The key physical properties of 2-(4-chlorophenyl)ethanol are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₈H₉ClO [3]

Molecular Weight 156.61 g/mol [3]

CAS Number 1875-88-3 [3]

Appearance
Colorless to light yellow clear

liquid

Boiling Point 125-127 °C at 12 mmHg

Density 1.171 g/cm³

Refractive Index (n²⁰/D) 1.545

Solubility

Soluble in common organic

solvents (e.g., ethanol, ether,

acetone); sparingly soluble in

water.

Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for 2-(4-
chlorophenyl)ethanol, which is crucial for its identification and characterization.
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Spectroscopy
Characteristic
Peaks/Signals

Reference(s)

¹H NMR (CDCl₃)

δ ~7.25 (d, 2H, Ar-H), ~7.15 (d,

2H, Ar-H), ~3.85 (t, 2H, -

CH₂OH), ~2.80 (t, 2H, Ar-

CH₂-), ~1.60 (br s, 1H, -OH)

¹³C NMR (CDCl₃)

δ ~137.0 (Ar-C), ~132.0 (Ar-C-

Cl), ~130.0 (Ar-CH), ~128.5

(Ar-CH), ~63.0 (-CH₂OH),

~38.0 (Ar-CH₂-)

[4]

IR (Infrared)

~3350 cm⁻¹ (O-H stretch,

broad), ~3020 cm⁻¹ (Ar C-H

stretch), ~2940 cm⁻¹ (Aliphatic

C-H stretch), ~1490 cm⁻¹ (Ar

C=C stretch), ~1050 cm⁻¹ (C-

O stretch), ~820 cm⁻¹ (p-

substituted Ar C-H bend)

[5][6]

Mass Spectrometry (MS)
m/z 156 (M⁺), 125 ([M-

CH₂OH]⁺), 91, 77
[1]

Synthesis of 2-(4-Chlorophenyl)ethanol
2-(4-Chlorophenyl)ethanol can be synthesized through various routes, with a common and

scalable method involving the reduction of a 4-chlorophenylacetic acid derivative. A detailed

multi-step synthesis starting from the readily available 4-chloroacetophenone is outlined below.

Synthetic Workflow

4-Chloroacetophenone 1-(4-Chlorophenyl)-2-morpholinoethanethione

  Morpholine, Sulfur
  Willgerodt-Kindler Reaction   4-Chlorophenylacetic Acid

  KOH, 50% Ethanol
  Hydrolysis   2-(4-Chlorophenyl)ethanol

  NaBH₄, Iodine, THF
  Reduction  

Click to download full resolution via product page

Figure 1: Synthetic pathway to 2-(4-Chlorophenyl)ethanol.
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Experimental Protocol: Synthesis from 4-
Chloroacetophenone
This protocol details a three-step synthesis of 2-(4-chlorophenyl)ethanol from 4-

chloroacetophenone.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler

Reaction)

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer and a reflux condenser, add morpholine (23.6 mL, 271.2 mmol), 4-

chloroacetophenone (12.0 g, 78 mmol), and sulfur powder (4.0 g, 124.8 mmol).

Reaction Conditions: Heat the mixture to reflux at approximately 127 °C and maintain for 5

hours.

Work-up: Cool the reaction mixture to room temperature. Add 200 mL of ethyl acetate and

stir for 30 minutes.

Isolation: Filter the resulting solid, wash with a small amount of cold ethyl acetate, and dry to

obtain 1-(4-chlorophenyl)-2-morpholinoethanethione as a light yellow solid. This intermediate

is typically used in the next step without further purification.

Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis)

Reaction Setup: In a 500 mL three-necked round-bottom flask, dissolve the crude 1-(4-

chlorophenyl)-2-morpholinoethanethione from the previous step in 160 mL of 50% aqueous

ethanol.

Reaction Conditions: Add potassium hydroxide (11.2 g, 200 mmol) to the solution and heat

the mixture to reflux for 24 hours.

Work-up and Isolation: Cool the reaction mixture to room temperature and add 140 mL of

water. Adjust the pH to 7 with 6N hydrochloric acid and filter off any precipitated solid.

Continue to acidify the filtrate to pH 2 with 6N hydrochloric acid, which will precipitate the

product. Filter the white solid, wash the filter cake with water (2 x 60 mL), and dry to yield 4-

chlorophenylacetic acid. A typical yield for this step is around 69%.
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Step 3: Reduction of 4-Chlorophenylacetic Acid

Reaction Setup: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere,

add 100 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice-salt bath.

Addition of Reagents: Carefully add sodium borohydride (4.4 g, 115.6 mmol), followed by the

4-chlorophenylacetic acid (9.2 g, 54 mmol) from the previous step. Stir the suspension for 10

minutes.

Iodine Addition: Prepare a solution of iodine (13.72 g, 54 mmol) in 80 mL of anhydrous THF.

Add this solution dropwise to the reaction mixture, ensuring the temperature does not

exceed 10 °C.

Reaction Progression: After the addition is complete, allow the reaction to proceed for 1 hour

at 0-10 °C, then warm to room temperature and stir for an additional hour.

Quenching and Work-up: Slowly add 60 mL of methanol dropwise to the reaction mixture.

After stirring for 10 minutes, remove the solvents under reduced pressure. To the residue,

add 160 mL of 20% aqueous potassium hydroxide solution and stir for 30 minutes.

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 80 mL).

Combine the organic layers, wash with saturated brine (100 mL), dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to obtain 2-(4-chlorophenyl)ethanol as a

colorless liquid. This reduction typically proceeds with a high yield of approximately 95%.

2-(4-Chlorophenyl)ethanol as a Precursor in Organic
Synthesis
The hydroxyl group of 2-(4-chlorophenyl)ethanol is a key site for a variety of chemical

transformations, allowing for its use as a versatile precursor.

Key Reactions and Transformations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b160499?utm_src=pdf-body
https://www.benchchem.com/product/b160499?utm_src=pdf-body
https://www.benchchem.com/product/b160499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation

Esterification Etherification

2-(4-Chlorophenyl)ethanol

4-Chlorophenylacetic Acid

  [O] (e.g., Jones Reagent)  

2-(4-Chlorophenyl)ethyl Ester

  RCOCl or (RCO)₂O  

2-(4-Chlorophenyl)ethyl Ether

  1. Base (e.g., NaH)
  2. R'-X (Williamson Synthesis)  

Click to download full resolution via product page

Figure 2: Major synthetic transformations of 2-(4-Chlorophenyl)ethanol.

Oxidation to 4-Chlorophenylacetic Acid
The primary alcohol functional group of 2-(4-chlorophenyl)ethanol can be readily oxidized to

the corresponding carboxylic acid, 4-chlorophenylacetic acid, a valuable intermediate in its own

right.

Experimental Protocol: Jones Oxidation

Reagent Preparation (Jones Reagent): In a flask, dissolve chromium trioxide (26.7 g, 267

mmol) in concentrated sulfuric acid (23 mL), and then carefully dilute with distilled water to a

total volume of 100 mL.

Reaction Setup: Dissolve 2-(4-chlorophenyl)ethanol (10.0 g, 63.8 mmol) in 100 mL of

acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the

alcohol, maintaining the temperature below 20 °C. The reaction is exothermic, and the color

will change from orange to green.
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Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is

consumed. Once complete, add isopropanol to quench any excess oxidant.

Isolation and Purification: Filter the reaction mixture to remove the chromium salts.

Concentrate the filtrate under reduced pressure to remove the acetone. The resulting

aqueous residue is then extracted with diethyl ether (3 x 50 mL). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is

evaporated to yield 4-chlorophenylacetic acid. The crude product can be purified by

recrystallization. While specific yields for this exact substrate are not widely reported, Jones

oxidations of primary alcohols to carboxylic acids generally proceed in high yields.[7]

Esterification
2-(4-Chlorophenyl)ethanol can be converted to its corresponding esters through reaction with

carboxylic acids or, more efficiently, with acid chlorides or anhydrides.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethyl Acetate

Reaction Setup: In a round-bottom flask, dissolve 2-(4-chlorophenyl)ethanol (5.0 g, 31.9

mmol) in 20 mL of dichloromethane. Add pyridine (3.1 mL, 38.3 mmol).

Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (3.3 mL,

35.1 mmol) dropwise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer and

wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20

mL), and brine (20 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain 2-(4-chlorophenyl)ethyl acetate. Further purification can be

achieved by distillation or column chromatography. This type of esterification generally

proceeds with good to excellent yields.

Etherification
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The Williamson ether synthesis is a classic and effective method for converting alcohols to

ethers. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic

substitution with an alkyl halide.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethyl Methyl Ether

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a

suspension of sodium hydride (60% in mineral oil, 1.4 g, 35 mmol) in 50 mL of anhydrous

THF.

Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 2-(4-
chlorophenyl)ethanol (5.0 g, 31.9 mmol) in 20 mL of anhydrous THF dropwise. Stir the

mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an

additional 30 minutes.

Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add methyl iodide (2.2 mL,

35.1 mmol) dropwise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Carefully quench the reaction by the slow addition of water.

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine

the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure. The crude product can be purified by column chromatography to

yield 2-(4-chlorophenyl)ethyl methyl ether. Yields for Williamson ether synthesis are typically

in the range of 50-95%.[8]

Applications in Drug Development and
Agrochemicals
2-(4-Chlorophenyl)ethanol serves as a key intermediate in the synthesis of various

biologically active compounds.

Agrochemicals: Fenpropimorph
2-(4-Chlorophenyl)ethanol is a precursor in some synthetic routes to the fungicide

Fenpropimorph. Fenpropimorph is used to control a variety of fungal diseases in cereals.[9]
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The synthesis involves the conversion of 2-(4-chlorophenyl)ethanol to a suitable leaving

group, which is then reacted with 2,6-dimethylmorpholine.

Pharmaceuticals: Etolorex
2-(4-Chlorophenyl)ethanol is structurally related to precursors for the anorectic drug Etolorex.

The synthesis of Etolorex involves the reaction of chlorphentermine with 2-chloroethanol, a

closely related chloro-functionalized ethanol.[10] This highlights the utility of the

chlorophenethyl alcohol scaffold in the development of central nervous system stimulants.

PROTACs
2-(4-Chlorophenyl)ethanol has been identified as a potential linker for Proteolysis Targeting

Chimeras (PROTACs).[11] PROTACs are bifunctional molecules that induce the degradation of

target proteins and are a promising new modality in drug discovery.

Conclusion
2-(4-Chlorophenyl)ethanol is a valuable and versatile precursor in organic synthesis, with

demonstrated applications in the preparation of agrochemicals and as a structural motif in

pharmaceuticals. Its straightforward synthesis and the reactivity of its hydroxyl group allow for a

wide range of chemical transformations. This guide has provided a detailed overview of its

properties, synthesis, and key reactions, offering a practical resource for chemists engaged in

the design and synthesis of complex organic molecules. The continued exploration of

derivatives of 2-(4-chlorophenyl)ethanol is likely to lead to the discovery of new biologically

active compounds with potential therapeutic and agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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